REACTION_CXSMILES
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C(=O)(O)[O-].[Na+].[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[C:8]=1[NH2:9].[I:15][Cl:16].Cl>CO>[ClH:16].[I:15][C:12]1[CH:11]=[C:10]([CH3:14])[C:8]([NH2:9])=[C:7]([CH3:6])[CH:13]=1 |f:0.1,6.7|
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Name
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|
Quantity
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126 g
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Type
|
reactant
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Smiles
|
C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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61.5 mL
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Type
|
reactant
|
Smiles
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CC1=C(N)C(=CC=C1)C
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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550 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
375 mL
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Type
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reactant
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Smiles
|
Cl
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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CUSTOM
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Details
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to remove excess sodium bicarbonate
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Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
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Type
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DISSOLUTION
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Details
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The residue was redissolved in diethyl ether (1.5 L)
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Type
|
CUSTOM
|
Details
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was stored in the freezer (−15° C.) overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
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Type
|
WASH
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Details
|
washed with diethyl ether until it
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Type
|
CUSTOM
|
Details
|
to give 126.5 g (89%) as a grey-green powder
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
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Cl.IC1=CC(=C(C(=C1)C)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |